4-(2-Oxopropoxy)benzonitrile
Overview
Description
“4-(2-Oxopropoxy)benzonitrile” is a chemical compound with the molecular formula C10H9NO2 . It is a solid substance and has a molecular weight of 159.19 . The IUPAC name for this compound is 4-(2-oxopropyl)benzonitrile .
Molecular Structure Analysis
The InChI code for “4-(2-Oxopropoxy)benzonitrile” is 1S/C10H9NO/c1-8(12)6-9-2-4-10(7-11)5-3-9/h2-5H,6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(2-Oxopropoxy)benzonitrile” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Microwave-Assisted Synthesis
A study by Theis, Ritter, and Klee (2009) explored the microwave-assisted one-pot synthesis of hyperbranched epoxide-amine adducts, using 4-(2,3-epoxypropyl-1-oxy)benzonitrile. This method demonstrated the formation of oligomers containing up to six repeating units, highlighting the potential of 4-(2-Oxopropoxy)benzonitrile derivatives in polymer chemistry (Theis, Ritter, & Klee, 2009).
Electrolyte Additive in High Voltage Lithium-Ion Batteries
Huang et al. (2014) investigated 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium-ion batteries. This additive significantly improved the cyclic stability of the battery, demonstrating the applicability of benzonitrile derivatives in advanced energy storage technologies (Huang et al., 2014).
HPLC Measurement in Acute Poisoning Diagnosis
Flanagan and Ruprah (1989) developed a high-performance liquid-chromatographic assay for chlorophenoxy and benzonitrile herbicides, aiding in the diagnosis of acute poisoning. This research underscores the importance of benzonitrile compounds in toxicology and forensic science (Flanagan & Ruprah, 1989).
Development of Selective Androgen Receptor Modulators
Aikawa et al. (2017) reported on the synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs), including 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives. These compounds showed promising profiles in pharmacology, indicating their potential in therapeutic applications (Aikawa et al., 2017).
N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly
Jia and Wang (2016) reported on a new NHC-catalyzed [4 + 2]-benzannulation protocol to assemble the benzonitrile framework. This discovery is significant for synthetic chemistry, particularly in the synthesis of natural products and pharmaceuticals (Jia & Wang, 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The hazard statements H315-H319 have been assigned to it, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and washing thoroughly after handling .
properties
IUPAC Name |
4-(2-oxopropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBPGSPIFXRUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10309410 | |
Record name | 4-(2-oxopropoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxopropoxy)benzonitrile | |
CAS RN |
18859-28-4 | |
Record name | NSC211911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-oxopropoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10309410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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